molecular formula C19H19N3O2 B2534457 3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899999-80-5

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2534457
CAS No.: 899999-80-5
M. Wt: 321.38
InChI Key: IXGRMCRPNMXBEH-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of dihydropyrazinones This compound is characterized by its unique structure, which includes a benzylamino group and an ethoxyphenyl group attached to a dihydropyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps in the synthesis include:

    Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate precursor to form the benzylamino intermediate.

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenylamine with an appropriate precursor to form the ethoxyphenyl intermediate.

    Cyclization Reaction: The benzylamino and ethoxyphenyl intermediates are then subjected to cyclization under controlled conditions to form the dihydropyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-17-10-8-16(9-11-17)22-13-12-20-18(19(22)23)21-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGRMCRPNMXBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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